molecular formula C16H17ClN4 B14976261 3-(4-chlorophenyl)-2-ethyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-2-ethyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B14976261
M. Wt: 300.78 g/mol
InChI Key: MAKJBUPCNPJTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a 4-chlorophenyl group at position 3, an ethyl group at position 2, and methyl substituents at positions 5 and N (Figure 1). This compound belongs to a broader class of pyrazolo[1,5-a]pyrimidin-7-amines, which are notable for their anti-mycobacterial activity, low hERG liability, and metabolic stability in liver microsomes .

Properties

Molecular Formula

C16H17ClN4

Molecular Weight

300.78 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-ethyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C16H17ClN4/c1-4-13-15(11-5-7-12(17)8-6-11)16-19-10(2)9-14(18-3)21(16)20-13/h5-9,18H,4H2,1-3H3

InChI Key

MAKJBUPCNPJTHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-ethyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate chalcone. This intermediate then undergoes cyclization with 3,5-dimethylpyrazole in the presence of a catalyst to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-ethyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-ethyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

Chlorophenyl vs. Fluorophenyl analogues (e.g., Compound 32) show superior M. tb inhibition (MIC₉₀ = 0.08 μM), suggesting fluorine’s electronegativity improves target binding .

Ethyl vs. Methyl at Position 2: The ethyl group in the target compound may reduce hERG channel binding (linked to cardiac toxicity) compared to smaller substituents, as bulkier groups sterically hinder interactions with potassium channels .

N-Substituent Effects :

  • Pyridin-2-ylmethylamine substituents (e.g., Compound 47) enhance solubility and microsomal stability due to hydrogen-bonding with the pyridine nitrogen . In contrast, the target compound’s N-methyl group simplifies synthesis but may reduce solubility.

5-Position Modifications :

  • Methyl at position 5 (target compound) balances steric bulk and metabolic stability. Larger groups (e.g., 5-isopropylphenyl in Compound 35) improve potency but reduce microsomal stability .

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : Fluorophenyl analogues (e.g., Compound 32) exhibit >85% stability in mouse/human liver microsomes, attributed to fluorine’s resistance to oxidative metabolism . The target compound’s 4-chlorophenyl group may increase CYP450-mediated dechlorination risks, though its ethyl group could slow degradation.
  • hERG Liability : Pyridin-2-ylmethylamine derivatives (e.g., Compound 47) show hERG IC₅₀ >30 μM, indicating low cardiac toxicity . The target compound’s N-methyl group likely retains this advantage.
  • Lipophilicity : The target compound’s XlogP = 4.2 suggests high membrane permeability but may necessitate formulation adjustments to improve aqueous solubility.

Case Study: Anti-Autotaxin Activity

A structurally related compound, 3-(4-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, exhibits an Autotaxin inhibition IC₅₀ of 0.95 μM . The oxolane (tetrahydrofuran) group at N enhances solubility while maintaining affinity, suggesting that similar modifications to the target compound could broaden its therapeutic applications.

Biological Activity

3-(4-chlorophenyl)-2-ethyl-N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16ClN3, featuring a pyrazolo[1,5-a]pyrimidine core structure. The presence of the 4-chlorophenyl group is significant for its biological activity.

PropertyValue
Molecular FormulaC14H16ClN3
Molecular Weight273.75 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines.

The compound's mechanism involves the inhibition of key enzymes and pathways associated with tumor growth. For instance:

  • Inhibition of BRAF(V600E) : This mutation is prevalent in melanoma and other cancers. Compounds targeting this pathway have been shown to induce apoptosis in cancer cells.
  • EGFR Inhibition : Similar compounds have demonstrated the ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial for cell proliferation.

Antiviral Activity

The compound has also been evaluated for antiviral properties. Studies suggest that it may interfere with viral replication processes, making it a candidate for further research in antiviral therapies.

Case Studies

  • Synergistic Effects : A study on pyrazole derivatives indicated that combining these compounds with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of halogen substituents (e.g., chlorine) was linked to increased effectiveness .
  • In Vivo Studies : In animal models, pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant antitumor effects when administered alongside conventional treatments, suggesting potential for combination therapy strategies .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the pyrazolo[1,5-a]pyrimidine structure can influence biological activity:

  • Substituent Variations : The introduction of various substituents on the phenyl ring affects binding affinity and selectivity for biological targets.
  • Ethyl Group Influence : The ethyl group at position 2 has been shown to enhance lipophilicity and cellular uptake.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Chlorine SubstitutionIncreased antitumor activity
Ethyl Group at Position 2Enhanced cellular uptake
Dimethyl GroupsImproved selectivity for targets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.